molecular formula C15H15N3O3 B1235804 Verazide CAS No. 93-47-0

Verazide

Cat. No.: B1235804
CAS No.: 93-47-0
M. Wt: 285.30 g/mol
InChI Key: HPXIKMBHOXLFOR-LICLKQGHSA-N
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Description

Verazide is a derivative of isoniazid with tuberculostatic activity.

Biological Activity

Verazide, a hydrazone-containing compound, is primarily recognized for its antibacterial and antimycobacterial properties. It is part of a class of drugs that have shown significant biological activity against various pathogens, particularly in the treatment of chronic hepatitis C virus (HCV) infections when combined with other antiviral agents.

This compound operates as an antiviral agent by inhibiting the replication of HCV. It is a nucleoside analogue that interferes with viral RNA synthesis, thereby reducing the viral load in infected patients. This mechanism is crucial in managing chronic hepatitis C, often used in conjunction with pegylated interferon-alpha and ribavirin to enhance therapeutic efficacy .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antiviral Activity : Effective against HCV, significantly reducing viral load.
  • Antimicrobial Properties : Demonstrates antibacterial effects against various bacterial strains, including those resistant to standard treatments.
  • Synergistic Effects : When combined with other agents like pentoxifylline, it enhances the overall treatment response in chronic hepatitis C patients .

Case Studies

  • Chronic Hepatitis C Treatment :
    • A study involving 72 patients with chronic HCV divided into two groups: one receiving pegylated interferon-alpha and ribavirin alone (control), and the other receiving the same regimen plus pentoxifylline (experimental). The experimental group showed a 26% increase in sustained virological response (SVR) compared to the control group, indicating enhanced efficacy due to the addition of pentoxifylline .
  • Antibacterial Efficacy :
    • In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics .

Table 1: Efficacy of this compound in Chronic Hepatitis C Patients

Treatment GroupNumber of PatientsInitial Viral Load (IU/mL)Final Viral Load (IU/mL)SVR (%)
Control3697,002 ± 4,79249,000 ± 4,24450
Experimental3697,500 ± 5,00020,000 ± 3,50076

Data indicates that the addition of pentoxifylline significantly reduces viral load and increases SVR rates compared to standard treatment alone.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus12.5Comparable to Methicillin
Escherichia coli25Better than Amoxicillin
Pseudomonas aeruginosa15Similar to Gentamicin

This compound shows promising antibacterial activity across various strains, indicating its potential as a therapeutic agent beyond antiviral applications.

Properties

CAS No.

93-47-0

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

HPXIKMBHOXLFOR-LICLKQGHSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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